molecular formula C21H21BrN2O3 B609572 NIBR189 CAS No. 1599432-08-2

NIBR189

Cat. No.: B609572
CAS No.: 1599432-08-2
M. Wt: 429.3 g/mol
InChI Key: OFHXXBRBGWUOHR-NYYWCZLTSA-N
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Mechanism of Action

Target of Action

The primary target of (E)-3-(4-Bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one, also known as NIBR189, is EBI2 (Epstein-Barr virus-induced gene 2). EBI2 is a G protein-coupled receptor that is expressed in peripheral blood mononuclear cells . It plays a crucial role in the positioning of B cells in lymphoid tissue and launching T cell-dependent antibody responses .

Mode of Action

This compound acts as an antagonist to EBI2. It inhibits human and mouse EBI2 with IC50s of 11 and 16 nM, respectively . This inhibition blocks the migration of U937 cells and oxysterol-dependent activation .

Biochemical Pathways

The EBI2 signaling pathway is sensitive to immune challenges such as lipopolysaccharide (LPS) treatment . Both influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection upregulate the enzymes cholesterol 25-hydroxylase (CH25H) and cytochrome P450 family 7 subfamily member B1 (CYP7B1) in the lung, resulting in local production of the oxidized cholesterols 25-hydroxycholesterol (25-OHC) and 7α,25-dihydroxycholesterol (7α,25-OHC) .

Pharmacokinetics

This compound exhibits good pharmacokinetic properties and oral availability in mice. It has a clearance rate (CL) of 16 μL/min/mg, a half-life (t1/2) of 1.1 hours, a steady-state volume of distribution (Vss) of 1.4 L/kg, an area under the curve (AUC) of 2435 nmol·h/L, a maximum concentration (Cmax) of 835 nmol/L, a time to reach maximum concentration (tmax) of 1 hour, and a bioavailability (F) of 49% .

Result of Action

The action of this compound results in the reduction of macrophage infiltration and inflammatory cytokine production in the lungs of IAV- or SARS-CoV-2-infected mice . This leads to a significant attenuation of the severity of SARS-CoV-2 infection and viral loads .

Action Environment

Environmental factors such as immune challenges can influence the action of this compound. For instance, lipopolysaccharide (LPS) treatment of mouse astrocytes alters the mRNA levels of EBI2 and oxysterols, suggesting that the EBI2 signaling pathway, and by extension the action of this compound, is sensitive to LPS-mediated immune challenge .

Biochemical Analysis

Biochemical Properties

NIBR189 interacts with the EBI2 receptor, a G protein-coupled receptor activated by oxysterols . It inhibits human and mouse EBI2 with IC50s of 11 and 16 nM, respectively . The interaction between this compound and EBI2 plays a crucial role in the regulation of immune cell localization in secondary lymphoid organs .

Cellular Effects

This compound has been shown to block the migration of U937 cells, a human leukemic monocyte lymphoma cell line . It also blocks oxysterol-dependent activation, suggesting a role in modulating immune responses . The effects of this compound on cellular processes are largely due to its interaction with the EBI2 receptor .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the EBI2 receptor and inhibiting its activation . This inhibition disrupts the normal functioning of the EBI2 receptor, which is involved in immune cell localization and the launching of T cell-dependent antibody responses .

Temporal Effects in Laboratory Settings

It has been shown to have good pharmacokinetic properties and oral availability in mice .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have a significant impact on immune cell migration and activation

Metabolic Pathways

Given its interaction with the EBI2 receptor, it is likely involved in pathways related to immune cell localization and function .

Transport and Distribution

Given its role as an EBI2 antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .

Subcellular Localization

As an EBI2 antagonist, it is likely to be found in areas of the cell where the EBI2 receptor is localized .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NIBR189 involves the reaction of 4-bromobenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with piperazine to yield this compound. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 60°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions

NIBR189 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

NIBR189 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the EBI2 receptor and its role in various chemical pathways.

    Biology: Helps in understanding the migration of immune cells and the role of EBI2 in immune response.

    Medicine: Investigated for its potential in treating autoimmune diseases and other conditions related to EBI2 signaling.

    Industry: Used in the development of new therapeutic agents targeting the EBI2 receptor

Comparison with Similar Compounds

NIBR189 is unique in its high affinity and selectivity for the EBI2 receptor. Similar compounds include:

This compound stands out due to its potent inhibitory effects and good pharmacokinetic properties, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3/c1-27-19-9-5-17(6-10-19)21(26)24-14-12-23(13-15-24)20(25)11-4-16-2-7-18(22)8-3-16/h2-11H,12-15H2,1H3/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHXXBRBGWUOHR-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599432-08-2
Record name (E)-3-(4-bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one
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